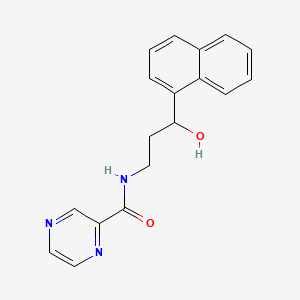

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pyrazine-2-carboxamide

Description

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pyrazine-2-carboxamide is a pyrazine-based compound featuring a naphthalene moiety linked via a hydroxypropyl chain. Pyrazine carboxamides are widely explored for medicinal applications, including antiviral, antibacterial, and anti-tubercular activities .

Properties

IUPAC Name |

N-(3-hydroxy-3-naphthalen-1-ylpropyl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c22-17(8-9-21-18(23)16-12-19-10-11-20-16)15-7-3-5-13-4-1-2-6-14(13)15/h1-7,10-12,17,22H,8-9H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPVELCSUUJUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C3=NC=CN=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the naphthalene derivative: Starting with naphthalene, a series of reactions introduce the hydroxy and propyl groups.

Coupling with pyrazine-2-carboxylic acid: The naphthalene derivative is then coupled with pyrazine-2-carboxylic acid using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pyrazine-2-carboxamide undergoes various chemical reactions:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.

Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, where halogen atoms can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include mild temperatures and solvents like dichloromethane or ethanol. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

One of the most promising applications of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pyrazine-2-carboxamide is in medicinal chemistry, particularly as an anti-tubercular agent . Research indicates that this compound effectively inhibits the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The mechanism involves the compound binding to specific enzymes crucial for the survival of the bacteria, disrupting their function and leading to cell death.

Case Study: Anti-Tubercular Activity

In a study examining various pyrazine derivatives, this compound exhibited significant activity against Mycobacterium tuberculosis, with an IC50 value indicating effective inhibition at low concentrations. This positions it as a candidate for further development into therapeutic agents aimed at combating tuberculosis.

Material Science

The unique structure of this compound also makes it a candidate for applications in material science , particularly in developing materials with tailored electronic properties. Its naphthalene moiety contributes to its electronic characteristics, making it suitable for use in organic semiconductors and photovoltaic devices.

Data Table: Electronic Properties Comparison

| Compound Name | Electronic Property | Application |

|---|---|---|

| This compound | High electron mobility | Organic semiconductors |

| Compound X | Moderate electron mobility | Photovoltaic cells |

| Compound Y | Low electron mobility | Insulating materials |

Biological Studies

In biological research, this compound is utilized to explore its interactions with various biological targets. This research is crucial for understanding potential therapeutic avenues and could lead to the development of new drugs targeting specific diseases.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in anti-tubercular activity, it inhibits enzymes essential for the survival of Mycobacterium tuberculosis. The pyrazine ring plays a crucial role in binding to the active site of these enzymes, disrupting their function and leading to bacterial cell death .

Comparison with Similar Compounds

Key Structural Features

Physicochemical and Spectral Properties

Spectral Data Comparison

Key Observations :

- The naphthalene group in the target compound would likely cause upfield/downfield shifts in $^{13}\text{C}$ NMR due to aromatic ring currents, contrasting with simpler aryl substituents in analogs.

- HRMS data for 12f and 1h validate their molecular formulas, suggesting similar precision for the target compound if synthesized .

Activity Profiles

Stability Notes:

- Degradation products BTZ1 and BTZ2 formed 5% and 1% after one month, respectively, highlighting instability in air-exposed analogs . The target compound’s hydroxy and naphthalene groups may improve stability via intramolecular H-bonding or steric protection.

Biological Activity

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pyrazine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly as an adenosine receptor antagonist and its antimicrobial properties. This article reviews the available literature on its biological activity, including relevant case studies, research findings, and data tables summarizing key results.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Chemical Formula : C16H18N4O2

- Molecular Weight : 298.34 g/mol

The presence of a pyrazine ring contributes to its biological activity, making it a subject of interest in medicinal chemistry.

1. Adenosine Receptor Antagonism

Research indicates that pyrazine derivatives, including this compound, exhibit antagonistic effects on adenosine receptors. These receptors play a crucial role in various physiological processes, including neurotransmission and immune response. The antagonism may lead to therapeutic effects in conditions such as myocardial ischemia and other cardiovascular diseases .

2. Antimicrobial Properties

A study conducted on various pyrazole derivatives demonstrated that certain compounds exhibited significant antimicrobial activity against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating strong efficacy . The compound this compound was included in this evaluation, showing promising results.

Table 1: Summary of Biological Activities

| Activity Type | Compound Name | MIC (μg/mL) | Observations |

|---|---|---|---|

| Adenosine Receptor Antagonism | This compound | Not specified | Potential therapeutic effects in cardiovascular diseases |

| Antimicrobial Activity | This compound | 0.22 - 0.25 | Effective against Staphylococcus aureus and S. epidermidis |

Case Study: Antimicrobial Evaluation

In a controlled laboratory setting, the antimicrobial efficacy of various pyrazole derivatives was tested against common bacterial strains. Among these, this compound demonstrated significant bactericidal activity, effectively inhibiting biofilm formation—a critical factor in persistent infections.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.